
L-732138
Descripción general
Descripción
Métodos De Preparación
The synthesis of L-732,138 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions that involve the use of various reagents and catalysts .
Análisis De Reacciones Químicas
L-732,138 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
L-732,138 is a neurokinin-1 receptor (NK-1R) antagonist that has demonstrated antitumor activity in several types of cancer cells . It has been investigated for its potential applications in treating gastrointestinal cancer, melanoma, retinoblastoma, and pancreatic cancer .
Scientific Research Applications
Gastrointestinal Cancer: L-732,138 has been shown to block the proliferation of gastrointestinal cancer cells in a concentration-dependent manner .
- In a study using human SW-403 colon carcinoma cell line, L-732,138 had an IC50 of 75.28 and IC100 of 127.4.
- For the 23132-87 gastric carcinoma cell line, the IC50 was 76.8 and the IC100 was 157.2 .
- The antitumor effect of L-732,138 was mediated via the NK-1R, inducing apoptosis in 72.1% of gastric cancer cells and 59.3% of colon cancer cells at IC100 concentration .
- These findings suggest that NK-1R is a potential drug target for gastrointestinal cancer treatment .
Melanoma: L-732,138 has been found to inhibit cell growth in melanoma cells in a concentration-dependent manner .
- L-732,138 demonstrated antitumor action against three human melanoma cell lines (COLO 858, MEL HO, COLO 679) .
- Maximum inhibition was observed at a concentration of 100 µM during the culture periods .
- The IC50 values for COLO 858, MEL-H0, and COLO 679 melanoma cell lines were 44.6 µM, 76.3 µM, and 64.2 µM, respectively. The IC100 values were 97.6 µM, 140.6 µM, and 124.7 µM, respectively .
- L-732,138 blocks Substance P (SP) mitogen stimulation and L-732,138-induced growth inhibition was partially reversed by the administration of exogenous SP .
- L-732,138 induced apoptosis in melanoma cells, with approximately 43.6% apoptotic cells at IC50 concentration and 51.4% at IC100 concentration .
Retinoblastoma: L-732,138 has been investigated for its growth inhibitory capacity against human retinoblastoma cell lines WERI-Rb-1 and Y-79 .
Pancreatic Cancer: Substance P (SP)/NK-1R signaling may influence the progression of pancreatic cancer .
Data Table
Growth Inhibition of Melanoma Cell Lines by L-732,138
Melanoma cell line | L-732,138 IC50 (µM) | L-732,138 IC100 (µM) |
---|---|---|
COLO 858 | 44.6 | 97.6 |
MEL-H0 | 76.3 | 140.6 |
COLO 679 | 64.2 | 124.7 |
Additional Applications
Morphine Tolerance and Hyperalgesia: L-732,138 may play a role in the generation of morphine tolerance and hyperalgesia .
Mecanismo De Acción
L-732,138 exerts its effects by binding to the neurokinin-1 receptor and blocking the action of substance P, a neuropeptide that promotes cell proliferation and survival. By inhibiting the neurokinin-1 receptor, L-732,138 induces apoptosis and inhibits the proliferation of cancer cells. This mechanism involves the activation of various molecular pathways that lead to cell death and the inhibition of cell growth .
Comparación Con Compuestos Similares
L-732,138 is unique in its high specificity and potency for the neurokinin-1 receptor. Similar compounds include:
Aprepitant: A morpholine derivative used clinically as an antiemetic and also acts as a neurokinin-1 receptor antagonist.
These compounds share the ability to inhibit the neurokinin-1 receptor but differ in their chemical structures and potencies .
Actividad Biológica
L-732138 is a selective, potent neurokinin-1 (NK-1) receptor antagonist that has garnered attention for its potential therapeutic effects, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant research findings.
This compound operates primarily by antagonizing the NK-1 receptor, which is known to mediate various physiological responses, including pain perception and inflammation. By blocking this receptor, this compound can inhibit the proliferation of certain cancer cells and induce apoptosis.
In Vitro Studies
Numerous studies have demonstrated the antitumor effects of this compound on various cancer cell lines. Notably:
- Gastrointestinal Cancer Cells : this compound showed significant inhibition of cell proliferation in gastrointestinal cancer cell lines such as SW-403 (colon carcinoma) and 23132-87 (gastric carcinoma). The IC50 values were approximately 75.28 µM and 76.8 µM, respectively, indicating a concentration-dependent effect on cell viability .
- Melanoma Cell Lines : Research indicated that this compound induces apoptosis in human melanoma cell lines (COLO 858, MEL HO, COLO 679) with an IC50 around 100 µM. The compound led to a marked increase in apoptotic cells (mean of 51.4% at IC100 concentration) compared to controls .
Table 1: Summary of Antitumor Activity
Cell Line | Type of Cancer | IC50 (µM) | Apoptosis Rate (%) at IC100 |
---|---|---|---|
SW-403 | Colon Carcinoma | 75.28 | 72.1 |
23132-87 | Gastric Carcinoma | 76.8 | 59.3 |
COLO 858 | Melanoma | ~100 | 51.4 |
MEL HO | Melanoma | ~100 | 51.4 |
COLO 679 | Melanoma | ~100 | 51.4 |
Case Studies and Clinical Relevance
In addition to in vitro studies, this compound has been investigated for its potential clinical applications:
- Retinoblastoma : In vitro studies indicated potent growth inhibition in human retinoblastoma cell lines (WERI-Rb-1 and Y-79), further establishing the compound's efficacy against various malignancies .
- Neuropathic Pain Models : Preclinical models have shown that this compound can attenuate hyperalgesia, suggesting its role not only as an antitumor agent but also in pain management related to cancer .
Safety and Efficacy
While the antitumor efficacy of this compound is well-documented, its safety profile remains under investigation. The compound has shown promise in reducing tumor growth without significant toxicity in preclinical models; however, further clinical trials are necessary to establish its safety in humans.
Propiedades
IUPAC Name |
[3,5-bis(trifluoromethyl)phenyl]methyl (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F6N2O3/c1-12(31)30-19(8-14-10-29-18-5-3-2-4-17(14)18)20(32)33-11-13-6-15(21(23,24)25)9-16(7-13)22(26,27)28/h2-7,9-10,19,29H,8,11H2,1H3,(H,30,31)/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYYQYXVAWXAYQC-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163989 | |
Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56463277 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
148451-96-1 | |
Record name | N-Acetyl-L-tryptophan 3,5-bis(trifluoromethyl)benzyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148451-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148451961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Bis(trifluoromethyl)benzyl N-acetyltryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.